

Technical Guide: Safety, Handling, and Application of 1,3-Dimethoxybenzene-D10

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Compound of Interest

Compound Name: 1,3-Dimethoxybenzene-D10

Cat. No.: B1460104

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of **1,3-Dimethoxybenzene-D10**. While a specific Safety Data Sheet (SDS) for the deuterated form is not readily available, the data for its non-deuterated counterpart, 1,3-Dimethoxybenzene, serves as a reliable proxy due to the negligible impact of deuterium substitution on its fundamental chemical properties and associated hazards. This document is intended for use by trained professionals in a laboratory setting.

Compound Identification and Properties

1,3-Dimethoxybenzene-D10 is the deuterium-labeled form of 1,3-Dimethoxybenzene, where all ten hydrogen atoms have been replaced with deuterium.^[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Table 1: Physical and Chemical Properties of 1,3-Dimethoxybenzene

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| Molecular Formula | C ₈ D ₁₀ O ₂ | N/A |
| Molecular Weight | 148.28 g/mol (D10) | N/A |
| 138.16 g/mol (H10) | [2] | |
| Appearance | Colorless to light brown liquid | [2] |
| Boiling Point | 217-218 °C | N/A |
| Melting Point | -52 °C | [2] |
| Flash Point | 88 °C | N/A |
| Density | 1.053-1.057 g/mL at 25 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| Vapor Pressure | 0.52 mmHg | [2] |

Safety and Hazard Information

The hazard profile of **1,3-Dimethoxybenzene-D10** is considered analogous to that of 1,3-Dimethoxybenzene.

Table 2: Hazard Identification for 1,3-Dimethoxybenzene

| Hazard Statement | Classification | Precautionary Statement(s) | Reference(s) |
|------------------|--------------------------------------|--|--------------|
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | N/A |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | N/A |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | N/A |
| H341 | Suspected of causing genetic defects | P201, P280, P308+P313, P405 | [3] |

Handling, Storage, and Disposal

Handling:

- Avoid contact with skin, eyes, and clothing.[3]
- Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
- Keep away from ignition sources such as heat, sparks, and open flames.[4]
- Do not eat, drink, or smoke when handling this compound.[4]
- Wash hands thoroughly after handling.[3]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

- Keep away from incompatible materials such as strong oxidizing agents.
- For long-term storage as a pure substance, a temperature of -20°C is recommended; in solvent, -80°C for up to six months.[\[5\]](#)

Disposal:

- Dispose of contents and container in accordance with local, regional, and national regulations.
- Consult a licensed professional waste disposal service.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

1,3-Dimethoxybenzene-D10 is primarily used as an internal standard in quantitative mass spectrometry to improve the accuracy and precision of measurements.[\[4\]](#)[\[6\]](#) The following is a generalized protocol for its use in the analysis of a small molecule analyte in a biological matrix.

Materials:

- **1,3-Dimethoxybenzene-D10** (Internal Standard, IS)
- Analyte of interest
- HPLC-grade methanol and/or acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- Biological matrix (e.g., plasma, serum)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

- LC-MS/MS system

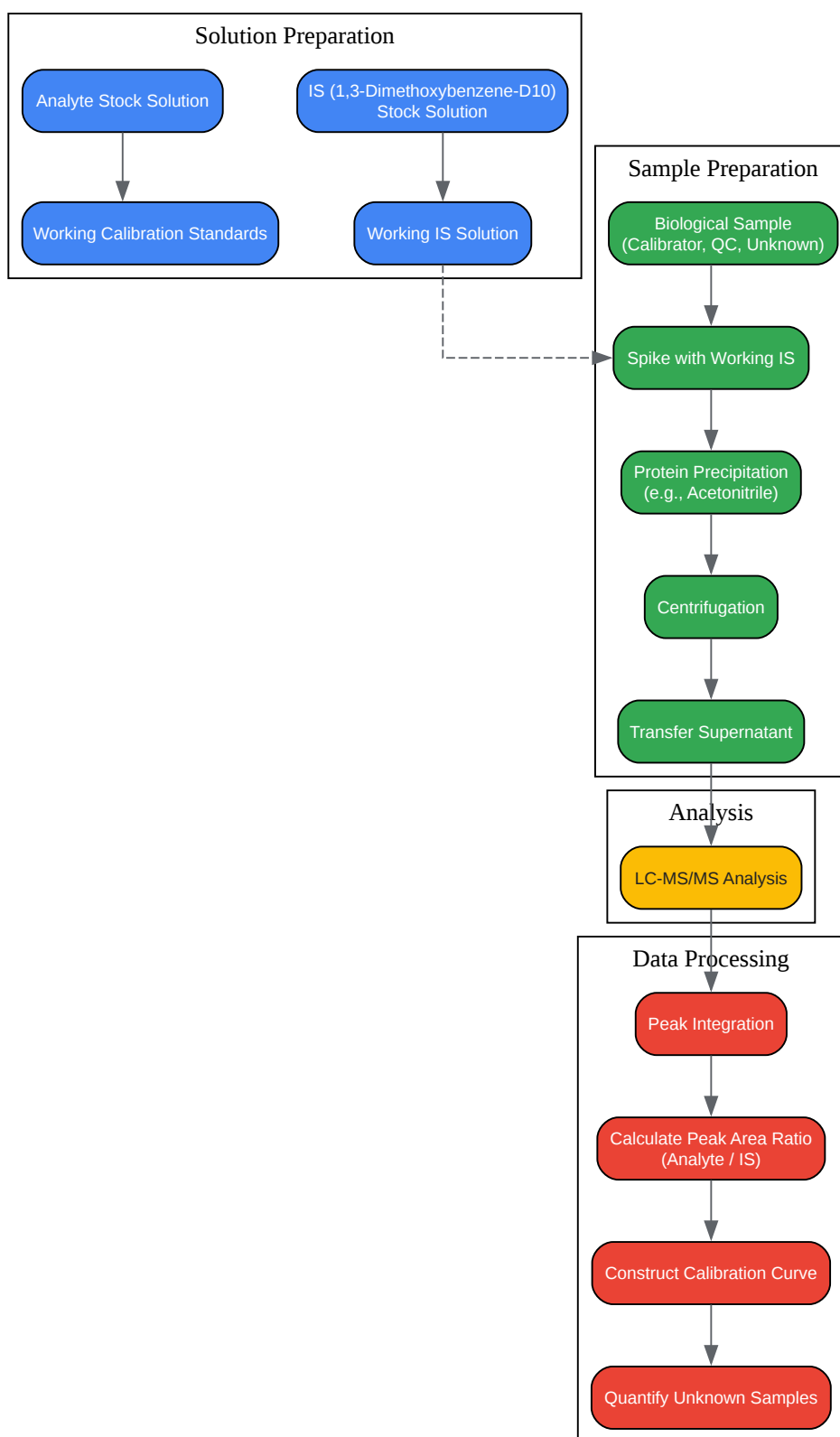
Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of **1,3-Dimethoxybenzene-D10** in a suitable organic solvent (e.g., methanol).
 - Prepare a series of working standard solutions of the analyte by serial dilution of a stock solution.
 - Prepare a working solution of the internal standard at a concentration that provides a strong signal in the mass spectrometer.
- Sample Preparation (Protein Precipitation):
 - To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
 - Vortex briefly to mix.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable reversed-phase C18 column.
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
- Gradient: Develop a gradient to ensure the analyte and internal standard co-elute with good peak shape.^[7]
- Flow Rate: A typical flow rate for analytical LC is 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and **1,3-Dimethoxybenzene-D10** by infusing standard solutions.
- Data Analysis:
 - Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
 - Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.
 - Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.^[7]

Visualizations

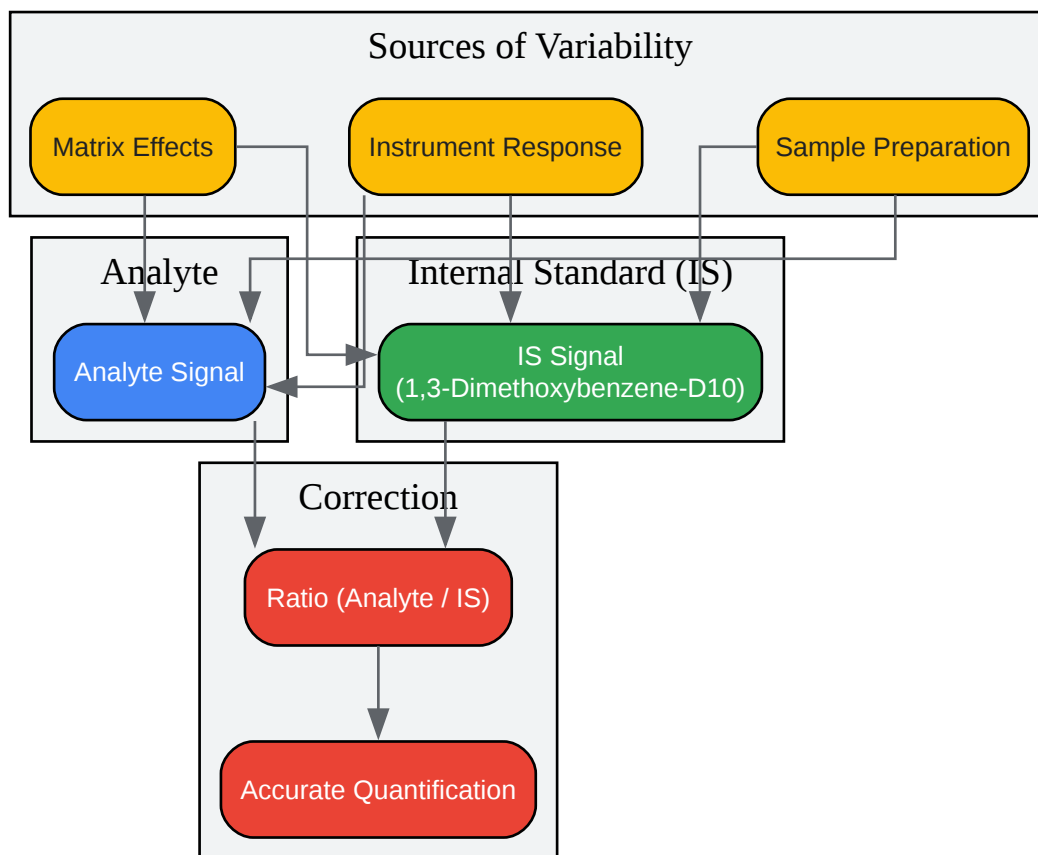
The following diagram illustrates a typical workflow for a quantitative analysis using a deuterated internal standard like **1,3-Dimethoxybenzene-D10**.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

The following diagram illustrates the logical relationship of using an internal standard to correct for variability.



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Caption: Correction of variability using an internal standard.

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